2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}-N-(4-methanesulfonylphenyl)acetamide
Description
The compound 2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0³⁷]tetradeca-1(10),2,11,13-tetraen-9-yl}-N-(4-methanesulfonylphenyl)acetamide features a tricyclic diazatricyclo core fused with a methanesulfonylphenyl-acetamide moiety. However, direct studies on its biological activity are absent in the provided evidence, necessitating comparative analysis with structurally or functionally related compounds.
Properties
IUPAC Name |
2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)-N-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14-11-20-21(12-15(14)2)26(23(28)18-5-4-6-19(18)25-20)13-22(27)24-16-7-9-17(10-8-16)31(3,29)30/h7-12,18H,4-6,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCFDABMMVEWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}-N-(4-methanesulfonylphenyl)acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C27H32N4O3
- Molecular Weight : 460.6 g/mol
- CAS Number : 1251590-55-2
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O3 |
| Molecular Weight | 460.6 g/mol |
| CAS Number | 1251590-55-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neuropsychiatric disorders and cognitive dysfunctions. The compound exhibits potential as a therapeutic agent in treating conditions such as Alzheimer's disease (AD) due to its influence on neurochemical pathways.
Pharmacological Studies
Research indicates that the compound may modulate neurotransmitter systems and exhibit neuroprotective effects. A study highlighted the role of cytochrome P450 enzymes in drug metabolism relevant to compounds similar to this one, suggesting that genetic variations in these enzymes could influence the efficacy of treatments involving such compounds in dementia patients .
Case Studies
- Neuroprotective Effects
- Cognitive Enhancement
In Vitro Studies
In vitro assays have shown that this compound can inhibit certain enzymes implicated in neurodegenerative diseases. For instance, it was found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially increasing its availability in synaptic clefts .
In Vivo Studies
In vivo studies using rodent models have indicated that administration of this compound leads to improved cognitive functions and reduced amyloid-beta plaque formation, a hallmark of Alzheimer's disease pathology .
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structures have shown activity against bacterial and fungal strains, suggesting potential applications in treating infections.
Biochemical Studies
The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies:
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor could reveal insights into metabolic pathways and lead to the development of new drugs targeting specific diseases.
- Receptor Binding Studies : Its structural complexity allows for potential interactions with various receptors, making it a valuable tool in pharmacological research.
Synthetic Methodologies
Research into the synthesis of this compound has implications for developing new synthetic routes in organic chemistry:
- Novel Synthesis Techniques : The synthesis of this compound involves multi-step reactions that can provide insights into new methodologies for constructing complex organic molecules.
- Green Chemistry Approaches : Efforts are being made to develop more sustainable synthesis methods that minimize environmental impact while maximizing yield.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Candida albicans. The results demonstrated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Tricyclic vs. Tetracyclic Cores : The target compound’s diazatricyclo core lacks sulfur atoms present in analogues like thia- or dithia-containing scaffolds , which may alter electron distribution and receptor binding.
- Substituent Effects : The 4-methanesulfonylphenyl group in the target compound contrasts with methoxy, hydroxymethyl, or chloro substituents in analogues. Sulfonyl groups enhance solubility and may confer kinase or protease affinity, whereas methoxy groups often improve metabolic stability .
Pharmacological and Mechanistic Insights
- However, its bulky scaffold may reduce abuse liability compared to simpler cathinone analogs, which rely on flexible structures for dopamine receptor activation .
- Divergent Mechanisms : Analogous to LSD and ketamine (structurally distinct but subjectively similar in effects), the target compound’s tricyclic core might interact with multiple neurotransmitter systems (e.g., serotonin, NMDA) despite differing from classical ligands .
- Antimitotic Potential: Compounds with tricyclic frameworks, such as Allamanda cathartica derivatives, exhibit antimitotic activity comparable to methotrexate via diverse mechanisms (e.g., enzyme inhibition or DNA intercalation) . The target compound’s 8-oxo group could mimic carbonyl motifs in known enzyme inhibitors.
Metabolic and Toxicity Considerations
- Sulfonamide Group : The methanesulfonylphenyl moiety may increase metabolic stability compared to sulfanyl or hydroxymethyl analogues, reducing susceptibility to cytochrome P450 oxidation .
- Toxicity Prediction : Chloro-substituted analogues (e.g., ) may carry higher hepatotoxicity risks due to reactive metabolite formation, whereas the target compound’s methyl and sulfonyl groups are less likely to generate toxic intermediates .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally complex tricyclic acetamides often involves intramolecular cyclization or α-ketocarbene insertion into unactivated C-H bonds, as demonstrated in analogous tricyclic systems . Key steps include:
- Intermediate formation : Use of dehydrating agents (e.g., thionyl chloride) to activate carboxylic acid groups for amide bond formation .
- Cyclization optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor intramolecular reactions over side products .
- Yield enhancement : Employ catalytic additives (e.g., DMAP) to accelerate acyl transfer steps .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Structural elucidation requires a combination of:
- Spectral analysis : NMR (¹H/¹³C) to confirm substituent positions, with emphasis on distinguishing diastereotopic protons in the tricyclic core .
- X-ray crystallography : To resolve stereochemical ambiguities and validate bond angles in the diazatricyclo framework .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What are the initial steps for assessing the compound’s biological activity?
- Methodological Answer : Preliminary biological screening should prioritize:
- In vitro assays : Test against kinase or protease targets due to the methanesulfonylphenyl group’s potential interaction with ATP-binding pockets .
- Cellular permeability : Use Caco-2 cell monolayers to evaluate membrane penetration, critical for CNS or anticancer applications .
- Toxicity profiling : Employ zebrafish embryos or HEK293 cells to identify acute toxicity thresholds .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility or solvent interactions). Strategies include:
- Variable-temperature NMR : To detect slow-exchange conformers in the tricyclic system .
- DFT calculations : Compare computed chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformations .
- Spin saturation transfer : For detecting hidden proton exchanges in NOESY experiments .
Q. What computational approaches are effective for optimizing reaction conditions and minimizing byproducts?
- Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) and machine learning (ML):
- Reaction path sampling : Use density functional theory (DFT) to map energy barriers for intramolecular cyclization vs. side reactions .
- AI-driven condition screening : Train ML models on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis without thermal degradation .
Q. How can solubility and stability under physiological conditions be systematically evaluated?
- Methodological Answer : Employ a tiered protocol:
- pH-dependent solubility : Use shake-flask methods across pH 1–7.4, monitoring precipitation via dynamic light scattering (DLS) .
- Forced degradation studies : Expose the compound to UV light, oxidants (H₂O₂), and hydrolytic conditions (HCl/NaOH) to identify labile bonds .
- Plasma stability : Incubate with human plasma and quantify parent compound degradation via LC-MS .
Q. What experimental designs are suitable for elucidating the compound’s reaction mechanism with biological targets?
- Methodological Answer : Combine kinetic and structural techniques:
- Stopped-flow kinetics : Measure binding rates to purified enzymes (e.g., kinases) under pseudo-first-order conditions .
- Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes to identify critical interactions (e.g., hydrogen bonds with methanesulfonyl groups) .
- Isotope labeling : Use ¹⁸O or deuterium tracing to track metabolic or hydrolytic pathways .
Q. What role does density functional theory (DFT) play in understanding the compound’s intermolecular interactions?
- Methodological Answer : DFT provides atomistic insights into:
- Non-covalent interactions : Hirshfeld surface analysis to quantify H-bonding, π-π stacking, and halogen bonding in crystal lattices .
- Reactivity descriptors : Compute Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
- Solvent effects : Conduct implicit/explicit solvent simulations (e.g., PCM model) to rationalize solubility trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
